molecular formula C7H5Cl2N3 B177256 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-81-7

2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B177256
CAS RN: 129872-81-7
M. Wt: 202.04 g/mol
InChI Key: LYUFQUBRAUGFLK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular formula of this compound is C7H5Cl2N3 . The average mass is 202.041 Da and the monoisotopic mass is 200.986053 Da .


Chemical Reactions Analysis

2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .


Physical And Chemical Properties Analysis

The storage temperature for this compound is under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Nucleoside Analogs

2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various nucleoside analogs. For example, it has been used to create N-5 glycosides, which are key intermediates in the synthesis of analogs of naturally occurring purine nucleosides like adenosine, inosine, and guanosine (Girgis, Cottam, Larson, & Robins, 1987). This indicates its potential in creating compounds that mimic the structure and function of natural nucleosides.

Antibacterial Agents

The compound has shown promise in the field of antibacterial research. For instance, derivatives of this compound have been evaluated for their antibacterial properties, with some showing potential as antibacterial agents (Etemadi et al., 2016).

Antiviral Research

In the area of antiviral research, certain 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines derived from this compound have been synthesized and evaluated for their antiviral activity. These compounds have been tested against viruses like human cytomegalovirus and herpes simplex virus, showing some level of activity (Saxena et al., 1988).

Anti-Cancer Therapeutics

There is also interest in the use of this compound in cancer research. N-5 substituted derivatives of pyrrolo[3,2-d]pyrimidines have been studied as potential anti-cancer therapeutics. These compounds have shown promise in inhibiting the growth of tumor cells, indicating their potential as lead compounds in the development of new cancer treatments (Cawrse et al., 2019).

Molecular Characterization and Synthesis

This compound has been the subject of studies focused on its molecular characterization and synthesis. Research has been conducted to understand its structure and properties through techniques like density functional theory, contributing to a deeper understanding of its chemical behavior and potential applications (Sreenivas et al., 2022).

Mechanism of Action

Future Directions

The future directions for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential in medical applications. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in in vitro anticancer studies and as α-amylase inhibitors for the treatment of diabetes .

properties

IUPAC Name

2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUFQUBRAUGFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563388
Record name 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129872-81-7
Record name 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (2.67 g, 14.2 mmol), methanesulfonic acid methyl ester (1.26 mL, 14.9 mmol) and cesium carbonate (9.25 g, 28.4 mmol) in anhydrous N,N-dimethylformamide (21 mL) was stirred at RT (room temperature) under N2 for 15 h. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with 1:1 water/brine (3×) and brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography to give 2.50 g (87.1%) of 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a white solid. MS(ESI) m/z: 202.2/204.1 [M+1]+.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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